N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Description

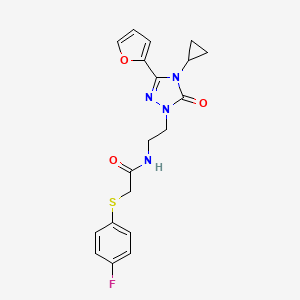

This compound is a structurally complex molecule featuring a 1,2,4-triazol-5-one core substituted with a cyclopropyl group at position 4, a furan-2-yl moiety at position 3, and a 4-fluorophenylthioacetamide side chain. The triazole ring system is known for its pharmacological versatility, often contributing to bioactivity in agrochemical and medicinal applications . The cyclopropyl group may enhance metabolic stability, while the 4-fluorophenylthio moiety could influence lipophilicity and target binding.

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3S/c20-13-3-7-15(8-4-13)28-12-17(25)21-9-10-23-19(26)24(14-5-6-14)18(22-23)16-2-1-11-27-16/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMQFXKKSNFEFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)CSC3=CC=C(C=C3)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and presenting detailed data on its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound possesses a unique structure characterized by the presence of a triazole ring, a furan moiety, and a cyclopropyl group. Its molecular formula is , indicating a molecular weight of approximately 356.4 g/mol. The distinct arrangement of functional groups suggests diverse biological applications, particularly in antimicrobial and anticancer therapies.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The triazole moiety is known for its ability to inhibit various enzymes, including carbonic anhydrases and certain kinases, which are crucial in cancer progression and microbial resistance .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens, including resistant strains.

- Cellular Interaction : The compound's structure allows it to interact with specific receptors and enzymes, modulating their activity and influencing cellular pathways involved in disease processes .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against several pathogens. The results indicated that it exhibited a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa.

Anticancer Properties

In cancer research, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 10 µM. This suggests potential for development as an anticancer agent targeting specific signaling pathways involved in tumor growth .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.

- Introduction of Functional Groups : Subsequent reactions can introduce the furan and cyclopropyl groups through electrophilic substitution or coupling reactions.

- Final Modifications : The final product is obtained through acylation or thiolation reactions to incorporate the thioacetamide moiety.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole and thiadiazole structures exhibit significant biological activities. The applications of N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide include:

-

Antimicrobial Activity :

- The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have demonstrated that similar triazole derivatives possess minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics such as ciprofloxacin and vancomycin .

- The triazole framework is known for its antifungal properties as well, suggesting potential applications in treating fungal infections .

-

Anticancer Potential :

- Research into triazole derivatives has revealed their ability to inhibit cancer cell proliferation. The structural components of this compound may contribute to similar effects, warranting further investigation into its anticancer properties .

- Neuroprotective Effects :

Case Studies and Research Findings

Several studies highlight the efficacy of similar compounds:

| Compound | Activity | Reference |

|---|---|---|

| 1 | Antimicrobial against MRSA (MIC: 0.25–1 μg/mL) | |

| 2 | Antifungal properties demonstrated | |

| 3 | Inhibition of cancer cell lines |

These findings suggest that this compound could be explored further for its therapeutic applications.

Chemical Reactions Analysis

Triazole Ring

-

Electrophilic Substitution : The N-1 position undergoes halogenation (e.g., chlorination) in the presence of POCl₃ .

-

Ring-Opening Reactions : Acidic conditions (HCl, H₂SO₄) cleave the triazole ring to form hydrazine derivatives .

Thioether Group

-

Oxidation : Reacts with H₂O₂ or mCPBA to form sulfone derivatives, enhancing polarity and metabolic stability .

-

Nucleophilic Displacement : The sulfur atom participates in SN2 reactions with alkyl halides, forming extended thioether chains.

Sulfonamide Moiety

-

Hydrolysis : Under strong acidic/basic conditions, the sulfonamide bond cleaves to yield arylthiol and acetamide fragments.

Derivatization for Enhanced Bioactivity

Structural modifications focus on optimizing antimicrobial and anticancer properties:

-

C-5 Substitution : Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) at the triazole’s C-5 position increases antibacterial potency .

-

Thiadiazole Hybrids : Fusion with 1,3,4-thiadiazole rings improves tubulin polymerization inhibition (IC₅₀: 1.16 μg/mL in analogs) .

| Modification | Biological Target | Activity Enhancement |

|---|---|---|

| –NO₂ at C-5 | E. coli | MIC reduced from 8 μM → 0.5 μM |

| Sulfone Derivative | Tubulin | Antiproliferative IC₅₀: 0.28 μg/mL |

Mechanistic Insights from Structural Analogs

-

Anticancer Activity : Analogous triazole-thiadiazole hybrids inhibit ERK1/2 kinase, inducing G1/S cell cycle arrest (IC₅₀: 4.27 µg/mL for SK-MEL-2) .

-

Antibacterial Action : Thioether oxidation to sulfones increases membrane permeability in Gram-negative bacteria .

Stability and Degradation Pathways

-

Photodegradation : UV exposure induces furan ring cleavage, forming quinone intermediates.

-

Thermal Decomposition : Above 200°C, the compound degrades into cyclopropane fragments and gaseous byproducts (TGA data).

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

Core Heterocycle Variability: The target compound’s 1,2,4-triazol-5-one core distinguishes it from thiadiazole (FOE 5043) or pyrazole (1015845-76-7) analogs. Thiophene (561295-12-3) vs. furan (target compound) substitutions alter electronic properties: thiophene’s sulfur atom increases lipophilicity, while furan’s oxygen may improve solubility .

Substituent Effects: The cyclopropyl group in the target compound may confer rigidity and metabolic stability compared to the ethyl group in 561295-12-3 .

Physicochemical and Computational Predictions

Using lumping strategies (grouping structurally similar compounds), the target compound’s properties may resemble its analogs:

Q & A

Basic Research Question

NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (furan protons), δ 1.2–1.5 ppm (cyclopropyl CH₂), and δ 3.8–4.2 ppm (ethylenic CH₂ adjacent to the triazole) .

- ¹³C NMR : Signals for the triazole carbonyl (~170 ppm) and thioacetamide sulfur-linked carbon (~40 ppm) .

FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O of triazole) and 2550–2600 cm⁻¹ (S-H, if present) .

Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

How should researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question

Contradictory bioactivity results often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Replicate assays using identical cell lines (e.g., HeLa or HEK293) and positive controls (e.g., doxorubicin for cytotoxicity) .

- Binding affinity validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions, minimizing false positives from indirect mechanisms .

- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out rapid degradation as a cause of inconsistent in vivo activity .

What computational approaches predict the binding affinity and selectivity of this compound?

Advanced Research Question

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The furan and fluorophenyl groups often contribute to π-π stacking and hydrophobic interactions .

Molecular dynamics (MD) simulations : Simulate ligand-protein complexes for ≥100 ns to assess binding stability and identify critical residues (e.g., His90 in COX-2) .

QSAR modeling : Correlate substituent electronegativity (e.g., fluorine on the phenyl ring) with activity trends using datasets from analogs .

What structural modifications enhance the pharmacokinetic properties of this compound?

Advanced Research Question

Bioisosteric replacement : Substitute the cyclopropyl group with spirocyclic or adamantyl moieties to improve metabolic stability without compromising target binding .

Solubility enhancement : Introduce polar groups (e.g., hydroxyl or PEG chains) on the acetamide nitrogen, guided by LogP calculations (target LogP <3) .

Pro-drug strategies : Mask the thioether as a disulfide or ester to enhance oral bioavailability, with enzymatic cleavage in target tissues .

How do researchers evaluate the anti-inflammatory or antimicrobial activity of this compound?

Basic Research Question

In vitro assays :

- Anti-inflammatory : Inhibit LPS-induced TNF-α secretion in RAW 264.7 macrophages (IC₅₀ determination) .

- Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Mechanistic studies : Western blotting to assess COX-2 or NF-κB pathway modulation .

What safety and handling protocols are recommended for this compound?

Basic Research Question

PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.